molecular formula C31H29N3O6 B12021397 1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate CAS No. 764655-60-9

1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Cat. No.: B12021397
CAS No.: 764655-60-9
M. Wt: 539.6 g/mol
InChI Key: GVSSOACWKVATPP-HNSNBQBZSA-N
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Description

SALOR-INT L404136-1EA, also known by its chemical name 1-(2-(((4-propoxybenzoyl)amino)acetyl)hydrazono)-2-naphthyl 4-methoxybenzoate, is a compound with a complex molecular structure. It is primarily used in experimental and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L404136-1EA involves multiple steps, including the reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions typically involve controlled temperatures and the use of inert gases like nitrogen or argon to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for SALOR-INT L404136-1EA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L404136-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

SALOR-INT L404136-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L404136-1EA involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SALOR-INT L404136-1EA stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in research settings where precise chemical behavior is required .

Properties

CAS No.

764655-60-9

Molecular Formula

C31H29N3O6

Molecular Weight

539.6 g/mol

IUPAC Name

[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C31H29N3O6/c1-3-18-39-25-15-8-22(9-16-25)30(36)32-20-29(35)34-33-19-27-26-7-5-4-6-21(26)12-17-28(27)40-31(37)23-10-13-24(38-2)14-11-23/h4-17,19H,3,18,20H2,1-2H3,(H,32,36)(H,34,35)/b33-19+

InChI Key

GVSSOACWKVATPP-HNSNBQBZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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